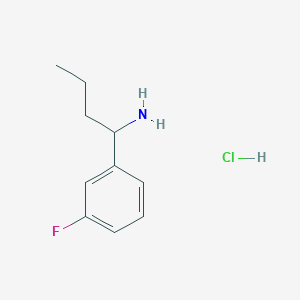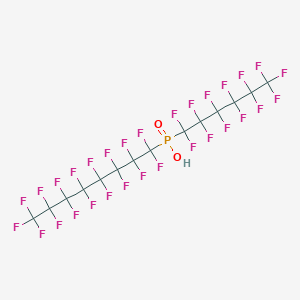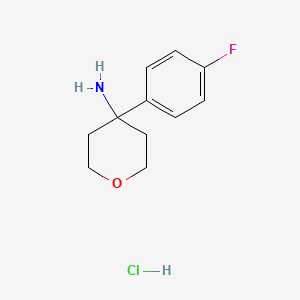
1-(3-Fluorophenyl)butan-1-amin-Hydrochlorid
Übersicht
Beschreibung
1-(3-Fluorophenyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15ClFN and a molecular weight of 203.68 g/mol.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorophenyl)butan-1-amine hydrochloride has a variety of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antidepressants.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Vorbereitungsmethoden
The synthesis of 1-(3-Fluorophenyl)butan-1-amine hydrochloride involves several steps. One common method includes the reaction of 3-fluorobenzaldehyde with nitroethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced to 3-fluoro-β-phenylethylamine, which is further reacted with butyl bromide to yield 1-(3-Fluorophenyl)butan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Chemischer Reaktionen
1-(3-Fluorophenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Wirkmechanismus
The mechanism of action of 1-(3-Fluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. It is believed to affect neurotransmitter systems by inhibiting the reuptake of certain neurotransmitters, thereby increasing their availability in the synaptic cleft. This action is similar to that of other antidepressant compounds, which target serotonin and norepinephrine transporters .
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluorophenyl)butan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)butan-1-amine hydrochloride: Similar in structure but with the fluorine atom at a different position.
1-(3-Chlorophenyl)butan-1-amine hydrochloride: Similar structure with a chlorine atom instead of fluorine.
1-(3-Fluorophenyl)propan-1-amine hydrochloride: Similar structure but with a shorter carbon chain. These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their structures.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h3,5-7,10H,2,4,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJACYMKJBXMKIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1446775.png)









![Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B1446791.png)



